molecular formula C11H18N4O2 B13973311 Tert-butyl (4-((methylamino)methyl)pyrimidin-5-yl)carbamate

Tert-butyl (4-((methylamino)methyl)pyrimidin-5-yl)carbamate

Cat. No.: B13973311
M. Wt: 238.29 g/mol
InChI Key: YMRCOAPUJNDRKQ-UHFFFAOYSA-N
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Description

Tert-butyl (4-((methylamino)methyl)pyrimidin-5-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a pyrimidine ring, and a methylamino substituent

Preparation Methods

The synthesis of tert-butyl (4-((methylamino)methyl)pyrimidin-5-yl)carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the reaction of 4-chloropyrimidine with methylamine to form 4-((methylamino)methyl)pyrimidine. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

Tert-butyl (4-((methylamino)methyl)pyrimidin-5-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace the chloro or bromo substituents.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl (4-((methylamino)methyl)pyrimidin-5-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (4-((methylamino)methyl)pyrimidin-5-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can disrupt essential biochemical pathways in microorganisms or cancer cells, leading to their death or reduced proliferation .

Comparison with Similar Compounds

Tert-butyl (4-((methylamino)methyl)pyrimidin-5-yl)carbamate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H18N4O2

Molecular Weight

238.29 g/mol

IUPAC Name

tert-butyl N-[4-(methylaminomethyl)pyrimidin-5-yl]carbamate

InChI

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)15-9-6-13-7-14-8(9)5-12-4/h6-7,12H,5H2,1-4H3,(H,15,16)

InChI Key

YMRCOAPUJNDRKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=CN=C1CNC

Origin of Product

United States

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